Lead bis(4-cyclohexylbutyrate)
Overview
Description
Lead bis(4-cyclohexylbutyrate) is an organic lead compound with the molecular formula C20H36O4Pb.
Mechanism of Action
Target of Action
The primary targets of Lead bis(4-cyclohexylbutyrate) are currently unknown. This compound is used for pharmaceutical testing
Biochemical Pathways
The biochemical pathways affected by Lead bis(4-cyclohexylbutyrate) Given the complexity of biological systems and the potential for lead compounds to interact with various molecules, it is likely that multiple pathways could be affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Lead bis(4-cyclohexylbutyrate) Lead compounds are generally known to be absorbed into the body, distributed to various tissues, metabolized, and excreted
Result of Action
The molecular and cellular effects of Lead bis(4-cyclohexylbutyrate) As a lead compound, it may have various effects depending on its specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
It is known that lead compounds can interact with various enzymes, proteins, and other biomolecules, potentially altering their function
Cellular Effects
Lead compounds are known to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Lead compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Lead compounds are known to have toxic or adverse effects at high doses
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead bis(4-cyclohexylbutyrate) can be synthesized through the reaction of lead(II) oxide with 4-cyclohexylbutyric acid. The reaction typically occurs in an organic solvent under reflux conditions. The lead(II) oxide reacts with the carboxylic acid groups of 4-cyclohexylbutyric acid to form the desired lead bis(4-cyclohexylbutyrate) compound.
Industrial Production Methods: In industrial settings, the production of lead bis(4-cyclohexylbutyrate) involves large-scale reactions in reactors designed to handle the necessary temperatures and pressures. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Lead bis(4-cyclohexylbutyrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form lead oxides and other by-products.
Reduction: It can be reduced to lead metal in the presence of strong reducing agents.
Substitution: The lead atom in the compound can be substituted with other metal atoms through transmetalation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Metal salts like zinc chloride or copper sulfate can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead oxides and cyclohexylbutyric acid derivatives.
Reduction: Lead metal and cyclohexylbutyric acid.
Substitution: New metal bis(4-cyclohexylbutyrate) compounds.
Scientific Research Applications
Lead bis(4-cyclohexylbutyrate) has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other lead-based compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is utilized in the production of specialized coatings, plastics, and other materials that require lead-based additives.
Comparison with Similar Compounds
Lead acetate: Another lead-based compound used in various industrial applications.
Lead stearate: Commonly used as a stabilizer in plastics.
Lead naphthenate: Used in coatings and as a drying agent in paints.
Uniqueness: Lead bis(4-cyclohexylbutyrate) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its cyclohexylbutyrate groups provide steric hindrance, affecting its reactivity and interactions with other molecules. This makes it particularly useful in applications where controlled reactivity is desired .
Properties
IUPAC Name |
4-cyclohexylbutanoate;lead(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18O2.Pb/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJZHCZMNGUOCA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Pb+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4Pb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4441-63-8 (Parent) | |
Record name | Cyclohexanebutanoic acid, lead(2+) salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2069600 | |
Record name | Cyclohexanebutanoic acid, lead(2+) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2069600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] Off-white powder; Insoluble in water; [Strem MSDS] | |
Record name | Lead(II) cyclohexanebutyrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9496 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
62637-99-4 | |
Record name | Cyclohexanebutanoic acid, lead(2+) salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanebutanoic acid, lead(2+) salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanebutanoic acid, lead(2+) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2069600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lead bis(4-cyclohexylbutyrate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.857 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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